molecular formula C11H15N5O B7955858 7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B7955858
M. Wt: 233.27 g/mol
InChI Key: WEKXWAIZJJOUCN-UHFFFAOYSA-N
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Description

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through a regioselective one-step procedure. This involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions typically include heating the reactants in a suitable solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its piperidine ring enhances its binding affinity to molecular targets, making it a promising candidate for drug development.

Properties

IUPAC Name

7-methyl-2-piperidin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-8-7-9(17)12-10-13-11(14-16(8)10)15-5-3-2-4-6-15/h7H,2-6H2,1H3,(H,12,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXWAIZJJOUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2N1NC(=N2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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